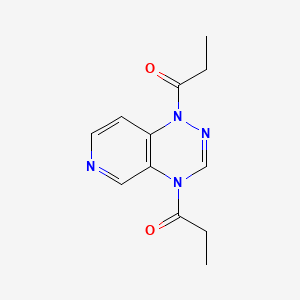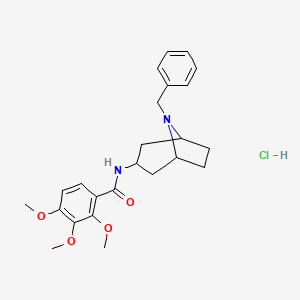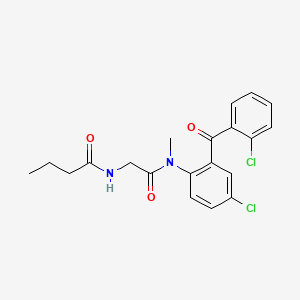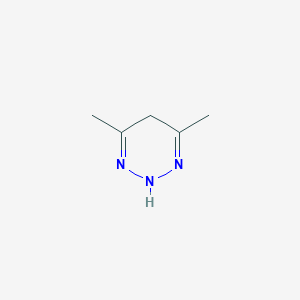
Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- is a heterocyclic compound that contains both pyridine and triazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as oxopropyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- involves interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- include other heterocyclic compounds with pyridine and triazine rings, such as:
Pyrido(3,4-d)-1,2,3-triazine: Differing in the position of nitrogen atoms.
Pyrido(3,4-b)-1,2,4-triazine: Differing in the ring structure.
Uniqueness
The uniqueness of Pyrido(3,4-e)-1,2,4-triazine, 1,4-dihydro-1,4-bis(1-oxopropyl)- lies in its specific functional groups and ring structure, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
76603-27-5 |
|---|---|
Molekularformel |
C12H14N4O2 |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
1-(1-propanoylpyrido[3,4-e][1,2,4]triazin-4-yl)propan-1-one |
InChI |
InChI=1S/C12H14N4O2/c1-3-11(17)15-8-14-16(12(18)4-2)9-5-6-13-7-10(9)15/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
WDQYTJGPJKHANS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C=NN(C2=C1C=NC=C2)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)





![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)




![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)


